molecular formula C17H14N4O6 B2541393 Methyl 4-(2-(5-methylisoxazole-3-carboxamido)oxazole-4-carboxamido)benzoate CAS No. 1428350-96-2

Methyl 4-(2-(5-methylisoxazole-3-carboxamido)oxazole-4-carboxamido)benzoate

Cat. No.: B2541393
CAS No.: 1428350-96-2
M. Wt: 370.321
InChI Key: PCFQBUWPEUYFKL-UHFFFAOYSA-N
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Description

Methyl 4-(2-(5-methylisoxazole-3-carboxamido)oxazole-4-carboxamido)benzoate is a complex organic compound that features a unique structure combining isoxazole and oxazole rings These heterocyclic structures are known for their significant biological activities and are commonly found in various pharmaceutical agents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(2-(5-methylisoxazole-3-carboxamido)oxazole-4-carboxamido)benzoate typically involves multi-step organic reactions. One common approach is the cyclization of intermediate compounds using reagents such as hydroxylamine hydrochloride (NH₂OH·HCl) in methanolic conditions to form the isoxazole ring . Subsequent reactions with hydrazine hydrate in refluxing methanol can yield the desired oxazole derivatives .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The choice of catalysts and solvents is crucial to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(2-(5-methylisoxazole-3-carboxamido)oxazole-4-carboxamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzoate moiety using reagents like sodium methoxide (NaOCH₃).

Common Reagents and Conditions:

    Oxidation: KMnO₄ in acidic or neutral conditions.

    Reduction: H₂ gas with Pd/C catalyst under atmospheric pressure.

    Substitution: NaOCH₃ in methanol at room temperature.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoate derivatives.

Scientific Research Applications

Methyl 4-(2-(5-methylisoxazole-3-carboxamido)oxazole-4-carboxamido)benzoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(2-(5-methylisoxazole-3-carboxamido)oxazole-4-carboxamido)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Uniqueness: Methyl 4-(2-(5-methylisoxazole-3-carboxamido)oxazole-4-carboxamido)benzoate stands out due to its combined isoxazole and oxazole rings, which confer unique chemical reactivity and biological activity. This dual-ring structure enhances its potential as a versatile scaffold in drug design and material science.

Biological Activity

Methyl 4-(2-(5-methylisoxazole-3-carboxamido)oxazole-4-carboxamido)benzoate is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and immunology. This article reviews the synthesis, biological evaluation, and therapeutic potential of this compound, drawing from various sources to provide a comprehensive overview.

Chemical Structure and Properties

The molecular structure of this compound can be represented by the following formula:

  • Molecular Formula : C17H16N4O5
  • Molecular Weight : 356.33 g/mol

This compound features a benzoate moiety linked to an isoxazole derivative, which is known for its diverse biological effects.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of isoxazole rings and subsequent carboxamide modifications. The synthetic pathway often includes:

  • Formation of the isoxazole ring : Utilizing starting materials such as 5-methylisoxazole-3-carboxylic acid.
  • Carboxamide coupling : Reacting the isoxazole derivative with appropriate amines.
  • Final esterification : Converting the carboxylic acid to an ester form using methylation techniques.

Anticancer Activity

Recent studies have demonstrated that derivatives of isoxazole compounds exhibit notable anticancer properties. For instance, related compounds have shown varying degrees of antiproliferative activity against different cancer cell lines. In particular, modifications to the substituents on the phenyl ring significantly influence biological activity:

  • Case Study : A study on similar isoxazole derivatives found that modifying substituents led to a 3- to 9-fold increase in activity against several cancer cell lines, indicating that structural variations can optimize therapeutic efficacy .

The specific mechanism by which this compound exerts its anticancer effects may involve the inhibition of critical pathways in cancer cell proliferation and survival.

Immunomodulatory Effects

Compounds related to this compound have been identified as potent immunomodulators. For example, leflunomide analogs have been shown to modulate immune responses effectively, suggesting potential applications in autoimmune diseases and transplant rejection .

Toxicity Profile

Evaluations of toxicity in normal human cells indicate that many derivatives exhibit low cytotoxicity compared to their effects on tumor cells. For example, certain compounds showed IC50 values greater than 10 μM in peripheral blood lymphocytes, suggesting a favorable therapeutic index for anticancer applications .

Data Summary Table

Property Value
Molecular FormulaC17H16N4O5
Molecular Weight356.33 g/mol
Antiproliferative Activity3-9 fold increase in activity
IC50 in Normal Cells>10 μM
Immunomodulatory PotentialYes

Properties

IUPAC Name

methyl 4-[[2-[(5-methyl-1,2-oxazole-3-carbonyl)amino]-1,3-oxazole-4-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O6/c1-9-7-12(21-27-9)14(22)20-17-19-13(8-26-17)15(23)18-11-5-3-10(4-6-11)16(24)25-2/h3-8H,1-2H3,(H,18,23)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCFQBUWPEUYFKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=NC(=CO2)C(=O)NC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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